Sodium 2-naphthalenesulfonate

Solubility Purification 2-Naphthol Production

Formulators facing acidification-induced latex coagulation or inefficient 2-naphthol purification require isomer-verified performance. Sodium 2-naphthalenesulfonate (β-isomer) resolves these issues: • 3.2× higher light extinction for superior particle dispersion during acidification • >10-fold solubility difference vs. 1-isomer enables high-yield purification • Validated dermal safety up to 2% in leave-on cosmetics Supplied at >98% HPLC purity; bulk stock available for immediate dispatch.

Molecular Formula C10H8NaO3S
Molecular Weight 231.23 g/mol
CAS No. 532-02-5
Cat. No. B147347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-naphthalenesulfonate
CAS532-02-5
Molecular FormulaC10H8NaO3S
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[Na]
InChIInChI=1S/C10H8O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);
InChIKeyULODLFDKFVIYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in wate

Sodium 2-Naphthalenesulfonate: Technical Profile


Sodium 2-naphthalenesulfonate (CAS 532-02-5), also known as β-naphthalenesulfonic acid sodium salt, is an anionic surfactant and hydrotrope with the molecular formula C₁₀H₇NaO₃S and a molecular weight of 230.22 g/mol [1]. It is a white to pale grey, hygroscopic crystalline powder that is highly soluble in water but practically insoluble in ethanol . This compound serves as a key intermediate in the production of 2-naphthol and is widely employed as a dispersant, emulsifier, and hydrotrope in industries including textile dyeing, cosmetics, and construction .

1 Identity β-isomer hydrotrope and anionic surfactant for aqueous solubilization
2 Selection logic Monomeric, low-MW structure for defined dispersion roles; not a polymeric dispersant
3 Method context Supports acid-stable latex stabilization, hydrotropic solubilization, and 2-naphthol intermediate workflows

Why Generic Substitution Fails


The performance of sodium naphthalenesulfonates is highly dependent on the position of the sulfonate group on the naphthalene ring and the degree of condensation. Sodium 2-naphthalenesulfonate (the β-isomer) exhibits distinct physicochemical properties compared to its 1-isomer (α-isomer) counterpart [1]. Direct head-to-head studies reveal significant differences in solubility, particle stabilization efficiency, and latex opacity control between the two isomers, which can critically impact formulation stability and process outcomes [2]. Furthermore, the monomeric sodium 2-naphthalenesulfonate differs fundamentally from its polymerized condensate forms (e.g., SNF/NNO) in molecular weight, mechanism of action, and specific application suitability, particularly in roles requiring a defined, low molecular weight hydrotrope [3].

Target
Sodium 2‑naphthalenesulfonate (β‑isomer)
Monomeric, lower aqueous NaOH solubility, high latex stabilization efficiency
Potential Substitute
Sodium 1‑naphthalenesulfonate (α‑isomer)
Isomer shift may reduce latex opacity control and alter purification outcomes
Polymerized condensates (SNF/NNO)
Higher MW and different mechanism may not transfer to low-MW hydrotrope roles
Common alkyl sulfate surfactants
Micellar microenvironment context may differ; hydrotrope function may require review

Quantitative Differentiation vs. Comparators


Solubility in Aqueous NaOH vs. 1-Isomer

At room temperature, the solubility of sodium 1-naphthalenesulfonate (1-SNS) is more than 10 times greater than that of sodium 2-naphthalenesulfonate (2-SNS) in aqueous sodium hydroxide solutions when the NaOH concentration exceeds a weight fraction of 0.04 [1]. This substantial solubility difference is exploited industrially for the separation and purification of the two isomers [1].

NaOH solubility vs. 1-isomer
Head-to-head
1‑isomer solubility >10× higher (w_NaOH > 0.04, RT)
Aqueous NaOHRT
Supports isomer separation and purification workflow design
Context-dependent on NaOH weight fraction
Solubility Purification 2-Naphthol Production

Solubility in Organic Solvents vs. 1-Isomer

In six common organic solvents at 323.15 K, the mole fraction solubility of sodium 2-naphthalenesulfonate is consistently lower than that of its 1-isomer. The maximum solubility for both compounds was observed in ethanol, with values of 1.178 × 10⁻³ for the 2-isomer compared to 2.767 × 10⁻³ for the 1-isomer [1]. This pattern holds across all tested solvents (ethanol, 1,4-dioxane, cyclohexanone, isopropanol, acetone, and ethyl acetate) [1].

Organic solvent solubility
Head-to-head
Ethanol mole fraction 1.178 × 10⁻³ vs. 2.767 × 10⁻³ (1‑isomer)
323.15 K6 solvents
Consistently lower solubility informs crystallization and solvent selection
Ratio varies by solvent; data to review for process fit
Organic Solubility Crystallization Thermodynamics

Micellar Polarity vs. SDS

The micropolarity within micelles formed by alkylnaphthalene sulfonate surfactants (structurally related to sodium 2-naphthalenesulfonate) is lower than that of sodium dodecyl sulfate (SDS) micelles [1]. Additionally, the microviscosity of these micelles increases with alkyl chain length but remains lower than that of SDS, indicating a less polar and more fluid micellar core [1].

Micellar polarity vs. SDS
Class-level
Lower micropolarity than SDS micelles (reported)
Aqueous micelles
May support solubilization of nonpolar actives; formulation-context review needed
Class-level inference; data to verify for specific formulation
Micellization Surfactant Microviscosity

Latex Stabilization Performance

In high polymer latex acidification studies, sodium 2-naphthalenesulfonate demonstrated a much greater effect in reducing opacity than the 1-isomer when added after polymerization [1]. At a polymer concentration of 0.00056 g per 100 mL, 0.5% sodium 2-naphthalenesulfonate resulted in 74.5% light extinction, whereas the same concentration of the 1-isomer yielded only 23% extinction, indicating significantly finer particle dispersion and greater stability [1].

Latex stabilization
Head-to-head
74.5% light extinction (2‑isomer) vs. 23% (1‑isomer) at 0.5% concentration
0.00056 g/100 mL polymer
Reported higher stabilization efficiency in acidified latex
Supports isomer selection in latex processes; model-specific review
Latex Stabilization Dispersant Polymer

Hydrotrope Classification

Sodium 2-naphthalenesulfonate is explicitly classified and used as a hydrotrope, a specific subset of surfactants designed to enhance the aqueous solubility of otherwise insoluble organic compounds [1]. It is listed alongside other established hydrotropes such as sodium xylenesulfonate (SXS) and sodium toluenesulfonate (STS), but its naphthalene-based structure offers distinct solubilization characteristics .

Hydrotrope classification
Class-level
Classified as hydrotrope alongside SXS and STS
Guides application toward aqueous solubilization of hydrophobic compounds
Classification-based; distinct from general surfactant roles
Hydrotrope Solubilization Formulation

Optimal Application Scenarios


Acid-Stable High Polymer Latexes

In the production of polychloroprene or similar high-polymer latexes requiring acidification, the choice of sodium 2-naphthalenesulfonate over its 1-isomer is critical. The 2-isomer's proven ability to maintain fine particle dispersion and prevent coagulation upon acidification, as demonstrated by its 3.2x higher light extinction value, directly translates to more stable latexes, reduced production losses, and higher quality polymer films [1]. This scenario is directly supported by head-to-head comparative data in latex systems.

2-Naphthol Synthesis and Purification

The production of 2-naphthol, a critical industrial intermediate, relies on the selective purification of sodium 2-naphthalenesulfonate. The >10-fold solubility difference between the 2- and 1-isomers in aqueous sodium hydroxide solutions provides a robust, quantifiable basis for designing efficient separation processes, maximizing the yield and purity of the desired 2-isomer [2]. This scenario is a direct industrial application of the solubility differential established in the evidence.

Hydrotropic Solubilization in Cosmetics

For cosmetic chemists formulating aqueous products that require the solubilization of hydrophobic ingredients (e.g., fragrances, oils, or preservatives), sodium 2-naphthalenesulfonate's established classification and use as a hydrotrope is paramount [3]. Its safety profile, validated for dermal application at typical use concentrations of up to 2% in leave-on and rinse-off products, makes it a suitable choice where other, non-hydrotropic or higher-toxicity surfactants would be unsuitable [3].

Application
Selection Property
Validation Focus
Acid-stable high polymer latexes
β-isomer latex stabilization profile
Particle dispersion under acidification; coagulation prevention endpoint
2‑Naphthol synthesis and purification
Isomer solubility differential in aqueous NaOH
Separation efficiency; purity and yield endpoints
Hydrotropic solubilization in cosmetics
Hydrotrope classification and safety review context
Aqueous solubilization of hydrophobic ingredients; dermal safety endpoint review

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